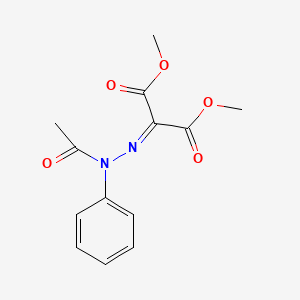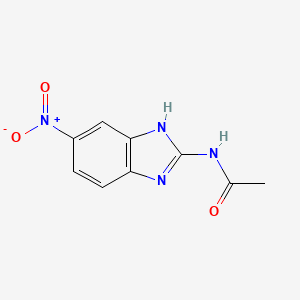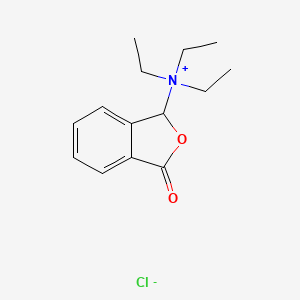![molecular formula C16H17ClN2OS B14353259 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL CAS No. 96018-72-3](/img/no-structure.png)
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL typically involves the reaction of 8-chloro-10H-phenothiazine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antihistamine properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors in the brain, which is crucial for its antipsychotic effects.
Pathways Involved: It modulates neurotransmitter pathways, particularly those involving dopamine and serotonin, to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistamine and sedative effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of antipsychotic and antihistamine effects makes it a versatile compound in both research and therapeutic contexts .
Eigenschaften
| 96018-72-3 | |
Molekularformel |
C16H17ClN2OS |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
8-chloro-10-[2-(dimethylamino)ethyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2OS/c1-18(2)7-8-19-13-5-4-12(20)10-16(13)21-15-6-3-11(17)9-14(15)19/h3-6,9-10,20H,7-8H2,1-2H3 |
InChI-Schlüssel |
WSJMTQNVDMZIQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)




![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
